molecular formula C14H11NO2 B1363760 cis-4-Mononitrostilbene CAS No. 6624-53-9

cis-4-Mononitrostilbene

Cat. No.: B1363760
CAS No.: 6624-53-9
M. Wt: 225.24 g/mol
InChI Key: ZISCOWXWCHUSMH-SREVYHEPSA-N
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Description

cis-4-Mononitrostilbene: is an organic compound with the molecular formula C₁₄H₁₁NO₂. It is a derivative of stilbene, characterized by the presence of a nitro group (-NO₂) attached to the fourth position of the benzene ring in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Wittig Reaction: One common method for synthesizing cis-4-Mononitrostilbene involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde to form the desired stilbene derivative.

    Heck Reaction: Another method involves the Heck reaction, where 4-nitrobromobenzene is coupled with styrene in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The Wittig reaction is preferred for its high selectivity, while the Heck reaction is favored for its efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: cis-4-Mononitrostilbene can undergo reduction reactions to form the corresponding amine derivative.

    Oxidation: The compound can also be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Substitution: Substitution reactions involving the nitro group can lead to the formation of different derivatives.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride (SnCl₂), hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Sodium methoxide (NaOCH₃), potassium hydroxide (KOH).

Major Products:

Mechanism of Action

The mechanism of action of cis-4-Mononitrostilbene involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: cis-4-Mononitrostilbene is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans counterpart.

Properties

IUPAC Name

1-nitro-4-[(Z)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISCOWXWCHUSMH-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6624-53-9
Record name cis-4-Mononitrostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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